molecular formula C35H36O6 B585935 (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone CAS No. 306968-49-0

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone

Cat. No.: B585935
CAS No.: 306968-49-0
M. Wt: 552.667
InChI Key: JWXHKWBUBUUEFP-NDLNHBFLSA-N
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Description

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone typically involves multiple steps, starting from simpler organic molecules. The key steps often include the protection of hydroxyl groups, selective functionalization of the cyclohexanone ring, and the introduction of phenylmethoxy groups through etherification reactions. Common reagents used in these steps include protecting agents like tert-butyldimethylsilyl chloride, bases such as sodium hydride, and phenylmethanol for etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(methoxy)-5-[(methoxy)methyl]-cyclohexanone
  • (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(ethoxy)-5-[(ethoxy)methyl]-cyclohexanone

Uniqueness

The uniqueness of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone lies in its multiple phenylmethoxy groups, which confer distinct chemical and biological properties compared to its analogs. These groups may enhance its stability, solubility, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

306968-49-0

Molecular Formula

C35H36O6

Molecular Weight

552.667

IUPAC Name

(2S,3S,4S,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33-,34+,35-/m1/s1

InChI Key

JWXHKWBUBUUEFP-NDLNHBFLSA-N

SMILES

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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